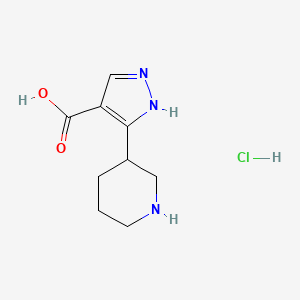
3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride is a compound that features a piperidine ring and a pyrazole ring, both of which are significant in medicinal chemistry Piperidine is a six-membered ring containing one nitrogen atom, while pyrazole is a five-membered ring with two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reactions efficiently .
化学反応の分析
Types of Reactions
3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals
作用機序
The mechanism of action of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Piperidine derivatives: These include compounds like piperidine itself and its various substituted forms.
Pyrazole derivatives: Compounds such as 1H-pyrazole and its substituted derivatives are similar in structure and function.
Uniqueness
What sets 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride apart is the combination of both piperidine and pyrazole rings in a single molecule. This unique structure can confer distinct biological activities and chemical properties, making it valuable in various research and industrial applications .
特性
分子式 |
C9H14ClN3O2 |
|---|---|
分子量 |
231.68 g/mol |
IUPAC名 |
5-piperidin-3-yl-1H-pyrazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-9(14)7-5-11-12-8(7)6-2-1-3-10-4-6;/h5-6,10H,1-4H2,(H,11,12)(H,13,14);1H |
InChIキー |
KEYGWUFSIUDRTA-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C2=C(C=NN2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


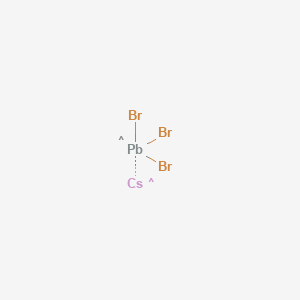


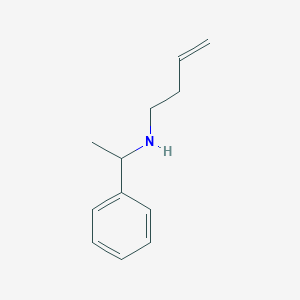
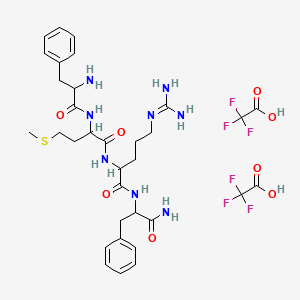
![3-Chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B12311889.png)
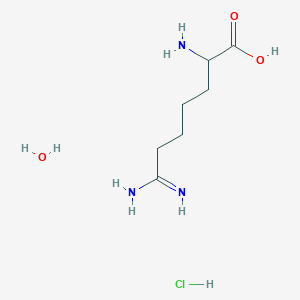


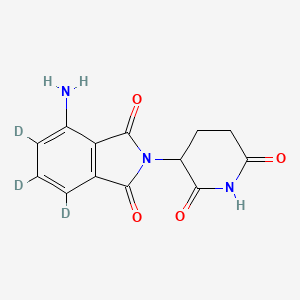
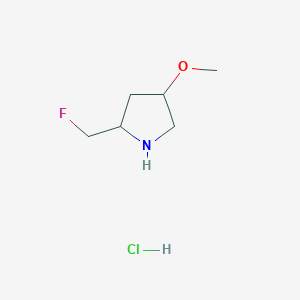
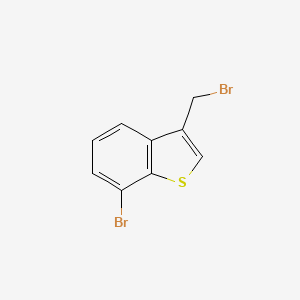
![1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one](/img/structure/B12311924.png)
![2-[({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B12311941.png)
